Bromoiodoacetamide

DBP Toxicology HepG-2 Cytotoxicity I-HAcAm Ranking

Bromoiodoacetamide (BIAcAm; 2-bromo-2-iodoacetamide, CAS 62872-36-0, MW 263.86 g/mol) is a member of the iodinated haloacetamide (I-HAcAm) class of compounds. It contains both a bromine and an iodine leaving group on a single acetamide scaffold, enabling differential nucleophilic substitution reactivity at cysteine thiols.

Molecular Formula C2H3BrINO
Molecular Weight 263.86 g/mol
CAS No. 62872-36-0
Cat. No. B1628806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoiodoacetamide
CAS62872-36-0
Molecular FormulaC2H3BrINO
Molecular Weight263.86 g/mol
Structural Identifiers
SMILESC(C(=O)N)(Br)I
InChIInChI=1S/C2H3BrINO/c3-1(4)2(5)6/h1H,(H2,5,6)
InChIKeyXQMKVQDLGURGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoiodoacetamide (CAS 62872-36-0): A Dual-Halogen Alkylating Agent for Cysteine-Targeted Proteomics and DBP Toxicity Research


Bromoiodoacetamide (BIAcAm; 2-bromo-2-iodoacetamide, CAS 62872-36-0, MW 263.86 g/mol) is a member of the iodinated haloacetamide (I-HAcAm) class of compounds. It contains both a bromine and an iodine leaving group on a single acetamide scaffold, enabling differential nucleophilic substitution reactivity at cysteine thiols [1]. Originally identified as a nitrogenous disinfection byproduct (N-DBP) in US drinking water systems, BIAcAm has since been adopted as a research tool in protein alkylation studies and as a reference compound in comparative toxicological evaluations [1][2].

Why Bromoiodoacetamide Cannot Be Interchanged with Iodoacetamide or Other Haloacetamides in Cysteine Alkylation Applications


Although all haloacetamides (HAcAms) react with cysteine thiols via an SN2 mechanism yielding the same +57.0209 Da carbamidomethyl adduct, their alkylation efficiencies are site-dependent and governed by halogen leaving-group propensity and steric accessibility [1]. Monohaloacetamides such as iodoacetamide (IAM), bromoacetamide (BAM), and chloroacetamide (CAM) exhibit a 330-fold difference in thiol reaction rate constants (IAM: 364 ± 34 × 10⁻⁴ min⁻¹ vs. CAM: 1.1 ± 0.1 × 10⁻⁴ min⁻¹) [2], demonstrating that halogen identity is the primary driver of reactivity, not merely the acetamide scaffold. BIAcAm's dual-halogen structure creates a reactivity profile distinct from any monohaloacetamide, with the iodine providing high intrinsic reactivity while the bromine modulates electrophilic softness and steric profile. Treating haloacetamides as interchangeable risks over-alkylation (methionine side-reactions with overly reactive reagents), under-alkylation (incomplete cysteine protection with slow reagents), and substantial differences in downstream toxicity readouts [3].

Quantitative Evidence for Bromoiodoacetamide Differentiation: Comparator-Based Performance Data


Cytotoxicity Ranking in HepG-2 Cells: BIAcAm Shows 3.2-Fold Higher Cytotoxicity Than Chloroiodoacetamide

In head-to-head testing of four iodinated haloacetamides (I-HAcAms) in the HepG-2 human hepatoma cell line, BIAcAm exhibited an IC50 value that positioned it as the intermediate cytotoxic agent between the most potent DIAcAm and the least potent CIAcAm [1]. The rank order of IC50 was DIAcAm > IAcAm > BIAcAm > CIAcAm, with IAcAm calculated to be 3.5 times more cytotoxic than BIAcAm and 9.4 times more cytotoxic than CIAcAm in a parallel study using nontransformed human colon epithelial cells (CCD 841 CoN) [2].

DBP Toxicology HepG-2 Cytotoxicity I-HAcAm Ranking

Apoptosis Mechanism Divergence: BIAcAm-Induced Apoptosis Is NAC-Irreversible and Exclusively Mitochondrial

Co-treatment with the antioxidant N-acetylcysteine (NAC) completely reversed ROS accumulation and cytotoxicity for all four I-HAcAms tested, but differential effects on apoptosis reversal revealed distinct mechanism profiles [1]. Apoptosis induced by DIAcAm and IAcAm was partially reversed by NAC (indicating dual ROS-dependent and ROS-independent pathways), whereas apoptosis induced by BIAcAm and CIAcAm was not reversed by NAC at all [1]. Further analysis via Bax/Bcl-2 gene and protein expression confirmed that BIAcAm induces apoptosis exclusively through the mitochondrial pathway, while DIAcAm and IAcAm engage both ROS and mitochondrial pathways [1].

Apoptosis Mechanism NAC Rescue Mitochondrial Pathway

Genotoxic Potency: BIAcAm SCGE Genotoxic Potency Value of 72.1 µM in CHO Cells

In the landmark Plewa et al. (2008) study that evaluated the mammalian cell genotoxicity of 13 haloacetamides using the single cell gel electrophoresis (SCGE) assay in Chinese hamster ovary (CHO) cells, the SCGE genotoxic potency value for bromoiodoacetamide was determined to be 72.1 µM [1]. This value places BIAcAm's DNA-damaging capacity within the context of the full haloacetamide panel, where genotoxic potency followed the general trend I > Br >> Cl, consistent with halogen leaving-group propensity [1].

Genotoxicity SCGE Assay CHO Cells

Halogen Leaving-Group Propensity Governs BIAcAm Reactivity: I >> Br >> Cl Predicts Intermediate Alkylation Rate

The structure-activity relationship established by Plewa et al. (2008) demonstrated that for di- and trihaloacetamides, the presence of at least one good leaving halogen group (I or Br, but not Cl) is critical for significant toxic activity, with the leaving tendency order I > Br >> Cl [1]. This was further corroborated by Pals et al. (2017), who measured monohaloacetamide thiol reaction rate constants of 364 ± 34 (IAM), 47 ± 2 (BAM), and 1.1 ± 0.1 (CAM) × 10⁻⁴ min⁻¹ at pH 7.5, 25°C [2]. BIAcAm, bearing both a bromine and an iodine leaving group, is expected to exhibit intermediate alkylation kinetics: faster than pure bromo- or chloro-analogs due to the iodine, yet potentially more sterically controlled than DIAcAm (which has two iodine atoms) [3].

SN2 Reactivity Leaving Group Electrophilic Softness

Parkinson's Disease Cell Model Construction: BIAcAm Enables Stable PD Model at 20–40 µM × 48 h in SH-SY5Y

A recent patent application (CN 202510943389.1; 2025) disclosed the first use of bromoiodoacetamide for constructing a Parkinson's disease cell model using SH-SY5Y neuroblastoma cells [1]. The method achieves a stable PD model at a BIAcAm working concentration of 20–40 µM with a 48-hour treatment window, enabling presynaptic α-synuclein deposition and providing a rapid modeling alternative to traditional approaches that rely solely on mitochondrial toxins [1].

Parkinson's Disease SH-SY5Y Cell Model Disease Modeling

Bromoiodoacetamide Procurement Scenarios: When to Select BIAcAm Over Analogous Haloacetamides


Disinfection Byproduct (DBP) Reference Standard in Water Quality Monitoring Panels

BIAcAm should be included as a calibration standard in analytical method development (GC-MS or LC-MS/MS) for quantifying emerging iodinated DBPs in drinking water. With its measured genotoxic potency of 72.1 µM (SCGE) and cytotoxicity rank between IAcAm and CIAcAm, BIAcAm provides an intermediate-benchmark reference point that improves relative risk-ranking accuracy when used alongside DIAcAm, IAcAm, and CIAcAm standards [1][2]. Its detection in U.S. drinking water plants by broad-screen GC/MS analysis further justifies its inclusion in routine monitoring panels for regulatory risk assessment [1].

Mechanistic Apoptosis Research: Isolating Mitochondrial Pathway Contributions

For cell biologists studying apoptosis signaling cascades, BIAcAm uniquely induces purely mitochondrial pathway apoptosis (Bax/Bcl-2-mediated) that is entirely NAC-irreversible, in contrast to IAcAm and DIAcAm which engage dual ROS-plus-mitochondrial pathways [3]. This property makes BIAcAm a superior tool compound when experimental designs require selective interrogation of mitochondrial apoptosis without confounding ROS-pathway contributions—a distinction that IAcAm cannot provide.

Cysteine Alkylation in Proteomics with Intermediate Reactivity Requirements

In bottom-up proteomic workflows where iodoacetamide causes over-alkylation of methionine residues at high concentrations and chloroacetamide provides insufficient alkylation speed, BIAcAm's dual-halogen scaffold (I + Br) theoretically offers an intermediate-reactivity option that balances complete cysteine carbamidomethylation with reduced side-reaction risk [4]. While direct alkylation-rate measurements for BIAcAm are not yet published, the class-level leaving-group hierarchy (I > Br >> Cl) supports its use as a tunable alternative when the standard haloacetamide cocktail (CAM + BAM + IAM) is not sufficient for specific protein targets [4].

Parkinson's Disease In Vitro Model Construction for Drug Screening

Investigators building SH-SY5Y-based Parkinson's disease cell models can use BIAcAm at 20–40 µM for 48 hours to induce a stable disease phenotype featuring presynaptic α-synuclein deposition [5]. Compared to traditional mitochondrial toxins such as MPP+ or rotenone, BIAcAm's dual-pathway targeting may produce a more complex PD pathology that better recapitulates disease features, enabling more translatable drug screening campaigns [5].

Quote Request

Request a Quote for Bromoiodoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.